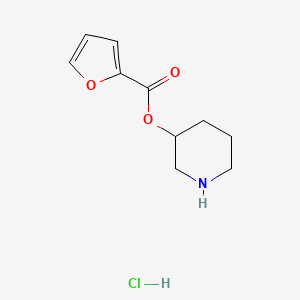

3-Piperidinyl 2-furoate hydrochloride

Übersicht

Beschreibung

3-Piperidinyl 2-furoate hydrochloride: is a chemical compound that features a piperidine ring attached to a furoate ester, with the hydrochloride salt form enhancing its solubility in aqueous solutions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Piperidinyl 2-furoate hydrochloride typically involves the esterification of 3-piperidinol with 2-furoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The furoate ester group can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: The piperidine ring can be reduced to form piperidine derivatives with different degrees of saturation.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furoate ester group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Saturated piperidine derivatives.

Substitution: Substituted furoate esters with various functional groups.

Wissenschaftliche Forschungsanwendungen

3-Piperidinyl 2-furoate hydrochloride is a chemical compound with potential applications in scientific research, particularly in medicinal chemistry .

Scientific Research Applications

- Neuroprotective Effects Studies suggest that 5-[1-(1-Piperidinyl)ethyl]-2-furoic acid hydrochloride, a compound with structural similarities, may have neuroprotective effects, limiting neuronal death or degeneration in pathological conditions. This makes it a subject of interest in neuropharmacology research.

- Structural Similarity Several compounds exhibit structural similarities to 5-[1-(1-Piperidinyl)ethyl]-2-furoic acid hydrochloride, offering varied applications:

- 5-(p-Chlorophenyl)-2-furoic acid: A furoic acid derivative exhibiting distinct electrophilic properties.

- 5-(p-Nitrophenyl)-2-furoic acid: A furoic acid derivative known for its strong electron-withdrawing effects.

- 2-(3-Piperidinyl)ethyl 2-furoate hydrochloride: A furoate derivative with different ester functionality affecting solubility.

- Medicinal Chemistry The uniqueness of 5-[1-(1-Piperidinyl)ethyl]-2-furoic acid hydrochloride lies in its specific combination of a piperidine ring with the furoic acid structure, which may confer distinct pharmacological properties compared to other similar compounds. Its potential therapeutic applications, particularly in neuroprotection and cancer treatment, further highlight its significance in medicinal chemistry.

- COPD and Asthma Treatment Muscarinic receptor antagonists, including tetramethyleneimine and related compounds, have shown potential in treating chronic obstructive pulmonary disease (COPD) and asthma . These compounds provide protection to the segmental bronchus and are applicable for treating dyspnea associated with these conditions .

- Fluticasone Propionate/Furoate Preparation: Improved processes for preparing fluticasone propionate/furoate, members of the corticosteroidal androstane family, have been developed . These processes involve treating specific compounds with cyclic secondary amines and bromofluoromethane, followed by purification to achieve desired purity . Fluticasone derivatives are synthetic steroids with potent anti-inflammatory actions, making them useful as nasal inhalers or sprays .

Data Table: Structurally Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-(p-Chlorophenyl)-2-furoic acid | Furoic acid derivative | Exhibits distinct electrophilic properties |

| 5-(p-Nitrophenyl)-2-furoic acid | Furoic acid derivative | Known for its strong electron-withdrawing effects |

| 2-(3-Piperidinyl)ethyl 2-furoate hydrochloride | Furoate derivative | Different ester functionality affecting solubility |

Case Studies:

While specific case studies on this compound are not available in the search results, studies involving similar compounds and related research areas provide relevant insights:

- Oral H1 Antihistamines for Eczema Research on oral H1 antihistamines, such as cetirizine, fexofenadine, and loratadine, has been conducted to evaluate their effectiveness as add-on therapies for topical eczema treatment . Although the studies showed diversity in duration, dosage, and outcome assessment, some findings suggest potential benefits in reducing pruritus (itching) .

- Fexofenadine: One study showed that fexofenadine (120 mg/d) taken by adults over one week probably leads to a small reduction in patient-assessed symptoms of pruritus .

- Loratadine: Compared with placebo, fexofenadine 120 mg/d given to adults for one week probably slightly improves patient-assessed itch, as well as producing a greater reduction in the area of itch, as assessed by a physician .

Wirkmechanismus

The mechanism of action of 3-Piperidinyl 2-furoate hydrochloride involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with receptors or enzymes, modulating their activity. The furoate ester group may also play a role in the compound’s biological activity by influencing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Piperidine: A simple six-membered ring containing one nitrogen atom.

2-Furoic acid: A furan ring with a carboxylic acid group.

Piperidinyl esters: Compounds containing a piperidine ring attached to various ester groups.

Uniqueness: 3-Piperidinyl 2-furoate hydrochloride is unique due to the combination of the piperidine ring and the furoate ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biologische Aktivität

3-Piperidinyl 2-furoate hydrochloride is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Overview of the Compound

This compound (CAS No. 1220037-16-0) consists of a piperidine ring linked to a furoate moiety, with the hydrochloride form enhancing its solubility in aqueous solutions. This structural configuration is significant for its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with several enzymes and proteins, influencing their activity and function. Key mechanisms include:

- Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones.

- Cell Signaling Modulation : It affects signaling pathways such as MAPK/ERK, which are vital for cell proliferation and differentiation.

- Gene Expression Regulation : The compound may influence gene expression by interacting with transcription factors, thereby modulating cellular responses.

The biochemical properties of this compound can be summarized as follows:

| Property | Description |

|---|---|

| Solubility | High solubility in aqueous solutions due to hydrochloride form |

| Stability | Stable under physiological conditions, but may degrade over time |

| Interaction with Enzymes | Modulates activity of cytochrome P450 enzymes |

| Cellular Effects | Influences cell signaling pathways and gene expression |

Case Studies

- Metabolic Pathway Analysis : In laboratory settings, studies have demonstrated that varying doses of this compound can lead to different metabolic outcomes in animal models. Lower doses often enhance metabolic activity, while higher doses may exhibit inhibitory effects on specific enzymes.

- Transport Mechanisms : Research indicates that the transport and distribution of this compound within cells involve specific transporters. This affects its localization and accumulation in various cellular compartments, which is critical for its biological activity.

Clinical Implications

The potential therapeutic applications of this compound are extensive:

- Medicinal Chemistry : As a building block for synthesizing more complex organic molecules, it serves as an important intermediate in drug development.

- Pharmacological Research : Its effects on biological systems make it a candidate for studying the pharmacological properties of piperidine derivatives.

Eigenschaften

IUPAC Name |

piperidin-3-yl furan-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c12-10(9-4-2-6-13-9)14-8-3-1-5-11-7-8;/h2,4,6,8,11H,1,3,5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDFQOZIOYYKGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC(=O)C2=CC=CO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.